molecular formula C24H31FN4O5S B1679388 Risperidone mesylate

Risperidone mesylate

カタログ番号: B1679388
分子量: 506.6 g/mol
InChIキー: OJUQOWYTFBZUKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: リスペリドンメシル酸塩の合成は、コア構造の調製から始まり、官能基の導入を経て、複数の段階を踏みます。主要な手順には、以下が含まれます。

工業的生産方法: リスペリドンメシル酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、温度、圧力、pH などの反応条件を厳密に制御しています .

3. 化学反応解析

反応の種類: リスペリドンメシル酸塩は、次のような様々な化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性がありますが、置換は様々な置換された類似体を生成する可能性があります .

4. 科学的研究への応用

リスペリドンメシル酸塩は、次のような幅広い科学的研究への応用があります。

化学反応の分析

Types of Reactions: R 64 766 mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs .

科学的研究の応用

R 64 766 mesylate has a wide range of scientific research applications, including:

作用機序

リスペリドンメシル酸塩は、セロトニン 5-HT2 受容体とドーパミン D2 受容体を遮断することで、その効果を発揮します。この作用により、脳内のセロトニン作動性およびドーパミン作動性活動が低下し、統合失調症や気分障害の症状を軽減するのに役立ちます。 この化合物は、これらの受容体への高い親和性により、神経伝達物質経路を調節する効果があります .

類似化合物:

独自性: リスペリドンメシル酸塩は、セロトニン受容体とドーパミン受容体の両方に作用する二重作用を持つため、一種類の受容体のみを標的とする化合物と比較して、より幅広い活性を持っています。 この二重作用により、複雑な神経薬理学的なメカニズムに焦点を当てた研究において特に貴重な化合物となっています .

類似化合物との比較

Uniqueness: R 64 766 mesylate is unique due to its dual action on both serotonin and dopamine receptors, providing a broader spectrum of activity compared to compounds that target only one type of receptor. This dual action makes it particularly valuable in research focused on complex neuropharmacological mechanisms .

生物活性

Risperidone mesylate is a second-generation antipsychotic (SGA) commonly used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. This compound is a salt form of risperidone, which enhances its solubility and bioavailability. The biological activity of this compound is primarily attributed to its antagonistic effects on various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors.

This compound exerts its effects by selectively blocking several key receptors:

  • Dopaminergic Receptors : It has a high affinity for D2 receptors, which are involved in the regulation of mood and behavior. By antagonizing these receptors, risperidone reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonergic Receptors : Risperidone also binds significantly to 5-HT2A receptors, which modulates serotonin levels and helps alleviate negative symptoms of schizophrenia. The binding affinity for 5-HT2A is approximately 10-20 times greater than that for D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics .

Table 1: Receptor Binding Affinities

Receptor Type Binding Affinity
D2Moderate
5-HT2AHigh
Alpha-1 adrenergicModerate
H1 histamineModerate

Pharmacokinetics

This compound is well absorbed following oral administration, with an absolute bioavailability of approximately 70%. It undergoes extensive hepatic metabolism primarily via the cytochrome P450 2D6 pathway to form its active metabolite, 9-hydroxyrisperidone. The drug exhibits a volume of distribution of about 1 to 2 L/kg and has a protein binding rate of approximately 88% in human plasma .

Table 2: Pharmacokinetic Parameters

Parameter Value
Bioavailability~70%
Volume of Distribution1-2 L/kg
Protein Binding~88%
Half-lifeVaries (longer in elderly)

Clinical Efficacy

This compound has demonstrated efficacy in various clinical settings:

  • Schizophrenia : In randomized controlled trials (RCTs), risperidone has been shown to significantly reduce symptoms compared to placebo. For instance, one meta-analysis indicated that patients receiving risperidone were less likely to leave treatment early due to adverse effects compared to those on placebo .
  • Bipolar Disorder : Risperidone is effective in managing acute manic episodes, with studies showing significant improvements in mood stabilization compared to placebo .

Case Studies

  • Oculogyric Crisis : A case involving a 37-year-old male with schizophrenia treated with low-dose risperidone presented with an oculogyric crisis. This rare side effect led to the discontinuation of the drug after successful management with benztropine mesylate .
  • Children and Adolescents : A clinical trial involving children aged 8-17 years treated with risperidone showed clinical improvement in 13 out of 20 patients, although some experienced weight gain and galactorrhea .

Side Effects and Safety Profile

While this compound is generally considered safer than first-generation antipsychotics, it is not without side effects. Common adverse effects include:

  • Weight gain
  • Extrapyramidal symptoms (EPS)
  • Hyperprolactinemia
  • Sedation

The incidence of EPS is notably higher compared to placebo but lower than that seen with traditional antipsychotics like haloperidol .

Table 3: Adverse Effects Comparison

Adverse Effect This compound Haloperidol
Weight GainModerateHigher
Extrapyramidal SymptomsModerateHigher
SedationModerateLow

特性

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUQOWYTFBZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risperidone mesylate
Reactant of Route 2
Reactant of Route 2
Risperidone mesylate
Reactant of Route 3
Risperidone mesylate
Reactant of Route 4
Risperidone mesylate
Reactant of Route 5
Risperidone mesylate
Reactant of Route 6
Reactant of Route 6
Risperidone mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。